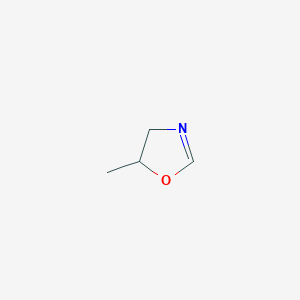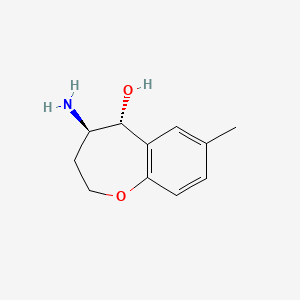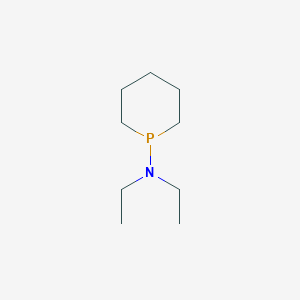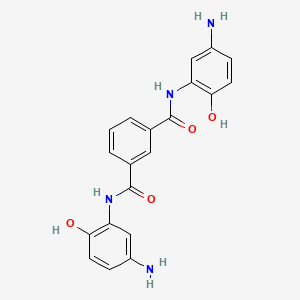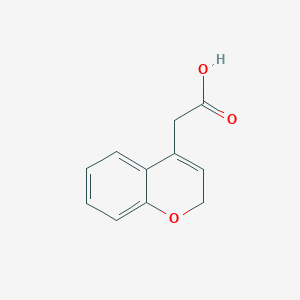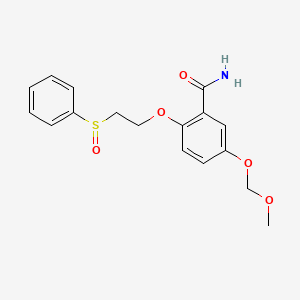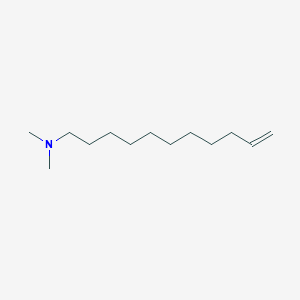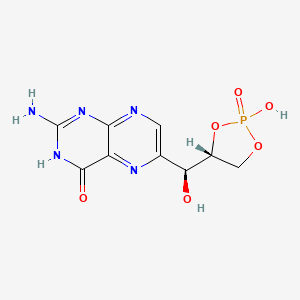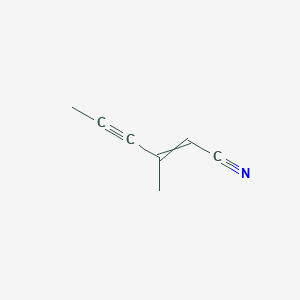
3-Methylhex-2-en-4-ynenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methylhex-2-en-4-ynenitrile is an organic compound with the molecular formula C7H7N It is characterized by the presence of a nitrile group (-C≡N) attached to a hexene backbone with a methyl group at the third position and a triple bond at the fourth position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
3-Methylhex-2-en-4-ynenitrile can be synthesized through various synthetic routes. One common method involves the reaction of linear conjugated enynones with nitriles in the presence of a base such as sodium methoxide (MeONa) in methanol (MeOH) at room temperature. This reaction typically takes 4-26 hours and results in the formation of polyfunctional δ-diketones .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of organic synthesis and the use of efficient catalytic systems can be applied to scale up the production of this compound for industrial purposes.
Analyse Chemischer Reaktionen
Types of Reactions
3-Methylhex-2-en-4-ynenitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrile group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.
Substitution: Nucleophiles such as amines and alcohols can react with the nitrile group under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines.
Substitution: Formation of substituted nitriles or amides.
Wissenschaftliche Forschungsanwendungen
3-Methylhex-2-en-4-ynenitrile has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential use in drug development and pharmaceutical research.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-Methylhex-2-en-4-ynenitrile involves its interaction with various molecular targets and pathways. The nitrile group can participate in nucleophilic addition reactions, leading to the formation of intermediate compounds that can undergo further transformations. The presence of the triple bond and the conjugated system enhances the reactivity of the compound, allowing it to participate in a wide range of chemical reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Methylhex-2-en-4-ynynal: Similar structure but with an aldehyde group instead of a nitrile group.
4-Methylhex-2-en-4-yne: Similar structure but lacks the nitrile group.
Uniqueness
3-Methylhex-2-en-4-ynenitrile is unique due to the presence of both a nitrile group and a conjugated enyne system
Eigenschaften
CAS-Nummer |
34890-84-1 |
|---|---|
Molekularformel |
C7H7N |
Molekulargewicht |
105.14 g/mol |
IUPAC-Name |
3-methylhex-2-en-4-ynenitrile |
InChI |
InChI=1S/C7H7N/c1-3-4-7(2)5-6-8/h5H,1-2H3 |
InChI-Schlüssel |
KEPFHCCAJXTOSY-UHFFFAOYSA-N |
Kanonische SMILES |
CC#CC(=CC#N)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(Diethylamino)methyl]-4-(2,4,4-trimethylpentan-2-yl)phenol](/img/structure/B14696338.png)

